molecular formula C18H17NO6S2 B2571900 Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate CAS No. 2097920-51-7

Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate

Cat. No.: B2571900
CAS No.: 2097920-51-7
M. Wt: 407.46
InChI Key: OIKFNFXYWQMEPW-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate is a complex organic compound featuring a combination of furan, thiophene, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as furan and thiophene derivatives, followed by their coupling with benzoate moieties under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates, precise control of reaction parameters, and the use of advanced analytical techniques to monitor the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify its functional groups, potentially altering its reactivity and properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the aromatic rings.

Scientific Research Applications

Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas such as anti-inflammatory and anticancer therapies.

    Industry: The compound’s properties make it useful in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and thiophene derivatives, as well as benzoate esters. Examples include:

  • Furan-2-carboxylic acid
  • Thiophene-2-carboxylic acid
  • Methyl benzoate

Uniqueness

What sets Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate apart is its combination of multiple functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

methyl 4-[[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S2/c1-24-17(20)13-4-6-15(7-5-13)27(22,23)19-12-18(21,14-8-9-25-11-14)16-3-2-10-26-16/h2-11,19,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKFNFXYWQMEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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